molecular formula C8H7N3O2 B3356927 2-Aminofuro[3,2-b]pyridine-3-carboxamide CAS No. 69539-69-1

2-Aminofuro[3,2-b]pyridine-3-carboxamide

Cat. No. B3356927
CAS RN: 69539-69-1
M. Wt: 177.16 g/mol
InChI Key: XYRCQRPANYFREB-UHFFFAOYSA-N
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Description

2-Aminofuro[3,2-b]pyridine-3-carboxamide is a chemical compound . It is part of the furo[2,3-b]pyridine series, which is an interesting class of fused heterocycles . Compounds containing a furo[2,3-b]pyridine scaffold exhibit various pharmacological effects, including antiproliferative activity against a number of cancer cell lines, antitumor activity, antioxidant effect, and antimicrobial activity .


Synthesis Analysis

The reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide has been studied . It was found that the chlorination reaction proceeds at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides . For some synthesized compounds, nucleophilic substitution reactions were investigated .


Molecular Structure Analysis

The molecular formula of this compound is C8H7N3O2 . The InChI code is 1S/C10H10N2O3/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3 .


Chemical Reactions Analysis

The reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide was studied . It was found that the chlorination reaction proceeds at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides . For some synthesized compounds, nucleophilic substitution reactions were investigated .

Scientific Research Applications

Complex Formation and Thermodynamic Studies

2-Aminofuro[3,2-b]pyridine-3-carboxamide has been used in the preparation of metal complexes with Mn(II), Co(II), Ni(II), and Cu(II). These complexes have been studied for their stability constants at various temperatures, and thermodynamic functions associated with their formation have been analyzed. This research provides insights into the electrostatic and non-electrostatic components of complex formation, contributing to a deeper understanding of coordination chemistry (El Wahed M.G. Abd, 2003).

Antiproliferative Activity

This compound is related to a class of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines known for their antiproliferative properties. Modifications in its functional groups have been shown to result in the complete elimination of activity, indicating its potential in drug development and cancer research. This highlights the importance of its molecular structure in biological activity (M. van Rensburg et al., 2017).

Synthesis of Novel Compounds

The compound has been utilized as a starting material in the synthesis of new functionalized thieno[2,3-b]pyridines, demonstrating its versatility in organic chemistry and potential applications in the synthesis of various organic compounds (D. Lukina et al., 2017).

Rearrangement Studies

Research has also explored the rearrangement of 2-aminofuro[3,2-b]pyridine-3-carboxylic esters, providing insights into the chemical behavior and stability of this compound under different conditions. This kind of study is essential for understanding its potential applications in chemical synthesis and drug design (N. Desideri et al., 1981).

Antibacterial Activity

There is also evidence suggesting the antibacterial activity of derivatives of this compound, indicating its potential use in the development of new antimicrobial agents. Such studies contribute to the search for new compounds with potential therapeutic applications (E. Kostenko et al., 2008).

Mechanism of Action

While the specific mechanism of action for 2-Aminofuro[3,2-b]pyridine-3-carboxamide is not mentioned in the search results, it is known that compounds containing a furo[2,3-b]pyridine scaffold exhibit various pharmacological effects . These include antiproliferative activity against a number of cancer cell lines, antitumor activity, antioxidant effect, and antimicrobial activity .

properties

IUPAC Name

2-aminofuro[3,2-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7(12)5-6-4(13-8(5)10)2-1-3-11-6/h1-3H,10H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRCQRPANYFREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(O2)N)C(=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499774
Record name 2-Aminofuro[3,2-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69539-69-1
Record name 2-Aminofuro[3,2-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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